H-Glu-His-bNA

Beschreibung

The exact mass of the compound H-Glu-His-bNA is 409.17500423 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality H-Glu-His-bNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Glu-His-bNA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

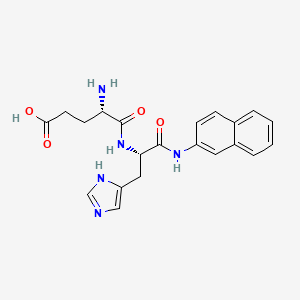

IUPAC Name |

(4S)-4-amino-5-[[(2S)-3-(1H-imidazol-5-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c22-17(7-8-19(27)28)20(29)26-18(10-16-11-23-12-24-16)21(30)25-15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,11-12,17-18H,7-8,10,22H2,(H,23,24)(H,25,30)(H,26,29)(H,27,28)/t17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDILTQDSGGAFE-ROUUACIJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201990-76-3 |

Source

|

| Record name | 201990-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to H-Glu-His-bNA: Structure, Properties, and Application in Fluorometric Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic peptide H-Glu-His-bNA, a valuable tool in biochemical and pharmaceutical research. We will delve into its chemical structure and properties, and provide detailed, field-proven insights into its primary application as a fluorogenic substrate for the enzyme γ-glutamyl transpeptidase (GGT).

Unveiling the Molecular Identity of H-Glu-His-bNA

H-Glu-His-bNA, chemically known as L-γ-Glutamyl-L-histidyl-β-naphthylamide, is a dipeptide derivative that serves as a specific substrate for certain proteolytic enzymes. Its structure uniquely combines the recognition motifs of a dipeptide with a fluorescent leaving group, enabling sensitive detection of enzymatic activity.

Chemical Structure and Properties

The precise arrangement of atoms in H-Glu-His-bNA is critical to its function. The L-glutamic acid is linked via its γ-carboxyl group to the N-terminus of L-histidine, which in turn is C-terminally coupled to a β-naphthylamine moiety through an amide bond.

Table 1: Chemical and Physical Properties of H-Glu-His-bNA

| Property | Value | Source |

| IUPAC Name | (4S)-4-amino-5-[[(2S)-3-(1H-imidazol-5-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | PubChemLite |

| Molecular Formula | C₂₁H₂₃N₅O₄ | Chem-Impex[1] |

| Molecular Weight | 409.45 g/mol | Chem-Impex[1] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)NC(=O)O)N | PubChemLite |

| InChI | InChI=1S/C21H23N5O4/c22-17(7-8-19(27)28)20(29)26-18(10-16-11-23-12-24-16)21(30)25-15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,11-12,17-18H,7-8,10,22H2,(H,23,24)(H,25,30)(H,26,29)(H,27,28)/t17-,18-/m0/s1 | PubChemLite |

The Scientific Rationale: H-Glu-His-bNA as a Fluorogenic Substrate

The utility of H-Glu-His-bNA in enzymatic assays stems from the fluorogenic properties of the β-naphthylamine group. In its peptide-bound form, the fluorescence of the naphthylamine is minimal. However, upon enzymatic cleavage of the amide bond, free β-naphthylamine is released, which exhibits a significant increase in fluorescence. This change in fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction.

The Enzymatic Reaction: A Closer Look at γ-Glutamyl Transpeptidase (GGT)

H-Glu-His-bNA is a well-established substrate for γ-glutamyl transpeptidase (GGT), an enzyme involved in glutathione metabolism and cellular antioxidant defense.[1] GGT is a key diagnostic marker for various liver and bile duct diseases.[2]

The catalytic mechanism of GGT is a two-step process known as a "ping-pong" mechanism.[3]

-

Acylation (The "Ping"): The γ-glutamyl group of the substrate (H-Glu-His-bNA) is transferred to a nucleophilic residue in the active site of GGT, forming a covalent γ-glutamyl-enzyme intermediate. This step releases the histidyl-β-naphthylamide portion of the substrate.

-

Deacylation (The "Pong"): The γ-glutamyl-enzyme intermediate then reacts with an acceptor molecule. This acceptor can be water (hydrolysis) or another amino acid or peptide (transpeptidation), releasing the γ-glutamyl moiety and regenerating the free enzyme.[4][5]

The cleavage of the bond between the glutamic acid and histidine residues by GGT is the key event that liberates the fluorescent β-naphthylamine.

Caption: The "ping-pong" catalytic mechanism of γ-glutamyl transpeptidase (GGT) with H-Glu-His-bNA.

Experimental Protocol: Fluorometric Assay of GGT Activity

This section provides a detailed, step-by-step methodology for a continuous kinetic fluorometric assay of GGT activity using H-Glu-His-bNA. This protocol is designed to be a self-validating system, with clear explanations for each step.

Reagent Preparation

-

Assay Buffer: 100 mM Tris-HCl, pH 8.25. The alkaline pH is optimal for the transpeptidase activity of many GGTs.[1]

-

Acceptor Solution: 100 mM Glycylglycine (Gly-Gly) in Assay Buffer. Gly-Gly serves as an efficient acceptor for the γ-glutamyl group, promoting the transpeptidation reaction.[6]

-

Substrate Stock Solution: 10 mM H-Glu-His-bNA in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Purified GGT or biological sample (e.g., serum, cell lysate) diluted in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired time course.

Assay Procedure

The following protocol is designed for a 96-well microplate format, suitable for high-throughput screening.

-

Prepare the Reaction Mixture: In each well of a black, clear-bottom 96-well plate, add the following in order:

-

160 µL of Acceptor Solution.

-

20 µL of the diluted enzyme solution or biological sample. For a negative control, add 20 µL of Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 20 µL of a working solution of H-Glu-His-bNA (e.g., 1 mM in Assay Buffer, prepared fresh from the stock solution) to each well to start the reaction. The final concentration of H-Glu-His-bNA in the 200 µL reaction volume will be 100 µM.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

-

Excitation Wavelength: 330 nm

-

Emission Wavelength: 410 nm

-

Note: These wavelengths are based on the spectral properties of β-naphthylamine and may require optimization depending on the specific instrumentation.[7]

-

Data Analysis

-

Plot the Data: For each sample, plot fluorescence intensity versus time.

-

Determine the Initial Rate: Identify the linear portion of the curve and calculate the slope (ΔFluorescence/ΔTime). This represents the initial velocity (V₀) of the reaction.

-

Calculate Enzyme Activity: The rate of fluorescence increase is directly proportional to the GGT activity. To quantify the activity in standard units (e.g., µmol/min), a standard curve of known concentrations of free β-naphthylamine should be generated under the same assay conditions.

Caption: A streamlined workflow for the fluorometric assay of GGT activity using H-Glu-His-bNA.

Synthesis of H-Glu-His-bNA: A Brief Overview

For researchers interested in the synthesis of this and similar peptide derivatives, Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method.[2][8]

The general steps involve:

-

Resin Functionalization: A suitable solid support (resin) is functionalized with β-naphthylamine.

-

Stepwise Amino Acid Coupling: Protected amino acids (Fmoc-His(Trt)-OH and Fmoc-Glu(OtBu)-OH) are sequentially coupled to the resin-bound β-naphthylamine. Each coupling step is followed by deprotection of the N-terminal Fmoc group.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

This method allows for the controlled and efficient synthesis of high-purity H-Glu-His-bNA.

Conclusion

H-Glu-His-bNA is a powerful and specific tool for the sensitive detection and quantification of γ-glutamyl transpeptidase activity. Its well-defined chemical structure and the fluorogenic nature of its cleavage product make it an ideal substrate for high-throughput screening and detailed kinetic studies. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize H-Glu-His-bNA in their scientific endeavors.

References

-

National Center for Biotechnology Information. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. [Link]

-

Testing.com. GGT Blood Test (Gamma Glutamyl Tranferase/Transpeptidase). [Link]

-

Atlas Medical. Quantitative determination of gamma-glutamyl transferase (γ-GT). [Link]

-

PubChemLite. H-glu-his-bna (C21H23N5O4). [Link]

-

National Center for Biotechnology Information. Measurement of Protease Activities Using Fluorogenic Substrates. [Link]

-

National Center for Biotechnology Information. Spectrofluorimetric determination of phenyl-beta-naphthylamine used as rubber antioxidant. [Link]

-

Occupational Safety and Health Administration. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). [Link]

-

ResearchGate. (PDF) Gamma‐Glutamyl Transpeptidase Substrate Specificity and Catalytic Mechanism. [Link]

-

National Center for Biotechnology Information. Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective. [Link]

-

Royal Society of Chemistry. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. [Link]

Sources

- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective [journal.hep.com.cn]

- 4. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlas-medical.com [atlas-medical.com]

- 7. osha.gov [osha.gov]

- 8. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]

H-Glu-His-bNA: A Technical Guide to its Substrate Specificity for Aminopeptidases

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Substrate Specificity in Aminopeptidase Research

Aminopeptidases, a ubiquitous class of exopeptidases, play a pivotal role in protein maturation, signal transduction, and cellular regulation by catalyzing the cleavage of amino acids from the N-terminus of peptides and proteins.[1][2] Their diverse functions underscore the critical need for well-characterized substrates to dissect their activity and specificity. The choice of substrate is paramount in elucidating the kinetic properties of these enzymes and in the development of specific inhibitors, which hold therapeutic promise in areas ranging from cancer to neurodegenerative diseases. This guide provides an in-depth exploration of the synthetic substrate L-Glutamyl-L-histidine β-naphthylamide (H-Glu-His-bNA), focusing on its specificity for various aminopeptidases. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical, field-proven insights to empower researchers in their experimental design and interpretation.

Understanding H-Glu-His-bNA: A Substrate for Aminopeptidases with Acidic Specificity

H-Glu-His-bNA is a chromogenic dipeptide substrate designed to assay aminopeptidase activity. Its structure consists of an N-terminal glutamic acid residue linked to a histidine residue, with the C-terminus blocked by a β-naphthylamide group. The enzymatic cleavage of the peptide bond between the glutamic acid and histidine residues releases β-naphthylamine, a fluorescent molecule.

The presence of an N-terminal glutamic acid residue strongly suggests that H-Glu-His-bNA is a substrate for aminopeptidases that exhibit a preference for acidic amino acids at the P1 position. This class of enzymes is broadly categorized as Aminopeptidase A (EC 3.4.11.7) , also known as glutamate aminopeptidase.

Chemical Properties of H-Glu-His-bNA

| Property | Value | Source |

| Molecular Formula | C21H23N5O4 | |

| Molecular Weight | 421.44 g/mol | |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO | N/A |

The Principle of the Enzymatic Assay

The utility of H-Glu-His-bNA as a substrate lies in the chromogenic nature of its cleavage product, β-naphthylamine. The enzymatic reaction can be monitored continuously or as an endpoint assay by measuring the increase in fluorescence of the liberated β-naphthylamine.

Figure 1: Enzymatic cleavage of H-Glu-His-bNA. An aminopeptidase cleaves the peptide bond, releasing the dipeptide Glu-His and the fluorescent molecule β-naphthylamine.

Aminopeptidases with Specificity for H-Glu-His-bNA

While a broad range of aminopeptidases exists, the primary targets for H-Glu-His-bNA are those with a preference for acidic N-terminal residues.

Aminopeptidase A (APA)

Aminopeptidase A is a zinc metalloenzyme that preferentially cleaves N-terminal aspartic and glutamic acid residues from peptides. Studies have shown that aminopeptidases with this specificity are present in various tissues, including the brain, kidney, and small intestine. A study on an aminopeptidase isolated from mouse brain cytosol demonstrated a high specificity for peptides with acidic N-terminal amino acids, with a preference for aspartyl residues over glutamyl residues.[3] This suggests that H-Glu-His-bNA would be a substrate for this enzyme, although perhaps with a slightly lower affinity than an aspartate-containing equivalent.

Other Potential Aminopeptidases

While APA is the most likely candidate, other aminopeptidases with broader substrate specificities might also hydrolyze H-Glu-His-bNA, albeit at a lower efficiency. For instance, Puromycin-sensitive aminopeptidase (PSA) is known for its broad substrate specificity and its ability to degrade various bioactive peptides.[4] However, its efficiency with acidic N-terminal residues is generally lower than that of APA.

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities. While its aminopeptidase activity shows a high affinity for N-terminal arginines, its activity on other substrates is less characterized.[5] It is less likely to be a primary enzyme for H-Glu-His-bNA hydrolysis.

Experimental Workflow for Determining Aminopeptidase Activity using H-Glu-His-bNA

This section provides a detailed, self-validating protocol for measuring aminopeptidase activity. The causality behind each step is explained to ensure scientific integrity.

Figure 2: A generalized workflow for determining aminopeptidase activity using H-Glu-His-bNA.

Detailed Step-by-Step Methodology

This protocol is adapted from established methods for measuring aminopeptidase activity using β-naphthylamide substrates.

4.1.1. Reagent Preparation (Self-Validating System)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2. Rationale: Tris buffer provides a stable pH environment optimal for many aminopeptidases. Divalent cations like Ca²⁺ are often required for the activity and stability of metalloaminopeptidases.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of H-Glu-His-bNA in dimethyl sulfoxide (DMSO). Rationale: DMSO is a suitable solvent for H-Glu-His-bNA. A high-concentration stock allows for minimal solvent addition to the final reaction mixture, preventing potential enzyme inhibition.

-

Enzyme Solution: Prepare a dilution series of the aminopeptidase of interest in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

β-Naphthylamine Standard Solution: Prepare a series of known concentrations of β-naphthylamine in the assay buffer to generate a standard curve. This is crucial for converting fluorescence units to the amount of product formed.

4.1.2. Assay Execution

-

Reaction Setup: In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Enzyme Solution (or buffer for the blank)

-

Substrate Solution (to initiate the reaction) The final reaction volume is typically 200 µL. A typical final substrate concentration to start with is 100 µM, but this should be optimized based on the enzyme's Km.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination (for endpoint assays): The reaction can be stopped by adding 100 µL of 0.1 M acetate buffer, pH 4.2.

4.1.3. Fluorescence Measurement

-

Measure the fluorescence of the released β-naphthylamine using a microplate reader with an excitation wavelength of 345 nm and an emission wavelength of 412 nm.

4.1.4. Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the β-naphthylamine standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

-

Calculate Product Concentration: Use the standard curve to convert the fluorescence readings of the samples to the concentration of β-naphthylamine produced.

-

Determine Enzyme Activity: Calculate the enzyme activity in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Substrate Specificity and Kinetic Parameters

Expected Specificity of Aminopeptidase A

Given that Aminopeptidase A preferentially cleaves N-terminal acidic residues, H-Glu-His-bNA is expected to be a good substrate. A study on a mouse brain aminopeptidase with acidic specificity reported that dipeptides with N-terminal aspartyl residues were cleaved more readily than those with glutamyl residues.[3] Therefore, it is plausible that the Km for H-Glu-His-bNA would be slightly higher (indicating lower affinity) than that for an equivalent aspartate-containing substrate.

Comparative Kinetic Data

To provide a quantitative context, the following table presents kinetic data for the hydrolysis of L-Glutamic acid β-naphthylamide (Glu-βNA), a closely related substrate, by rat brain aminopeptidase A.

| Substrate | Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| L-Glutamic acid β-naphthylamide | Rat Brain Homogenate | 0.12 | 1.5 |

It is important to note that these values are for a related but different substrate and a crude enzyme preparation. The kinetic parameters for the hydrolysis of H-Glu-His-bNA by a purified aminopeptidase may differ.

Conclusion and Future Directions

H-Glu-His-bNA serves as a valuable tool for investigating the activity of aminopeptidases with a preference for acidic N-terminal residues, particularly Aminopeptidase A. Its chromogenic properties allow for a straightforward and sensitive assay. However, a significant gap in the current literature is the lack of detailed kinetic studies on the hydrolysis of H-Glu-His-bNA by purified aminopeptidases. Future research should focus on determining the Km and kcat values for this substrate with various purified aminopeptidases to provide a more complete understanding of its specificity and utility. Such data will be invaluable for researchers in drug discovery and development who are targeting this important class of enzymes.

References

-

Healy, D. P., & Orlowski, M. (1984). An aminopeptidase from mouse brain cytosol that cleaves N-terminal acidic amino acid residues. Journal of Neurochemistry, 43(3), 743-750. [Link]

-

Pérez-Miguelsanz, J., et al. (2022). Aminopeptidase Activities Interact Asymmetrically between Brain, Plasma and Systolic Blood Pressure in Hypertensive Rats Unilaterally Depleted of Dopamine. International Journal of Molecular Sciences, 23(19), 11779. [Link]

-

Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature, 421(6922), 551-554. [Link]

-

Drag, M., & Salvesen, G. S. (2010). Substrate specificity of proteases: a bioinformatic and biochemical perspective. FEBS journal, 277(11), 2427-2435. [Link]

-

UniProt Consortium. (n.d.). NPEPPS - Puromycin-sensitive aminopeptidase - Homo sapiens (Human). Retrieved from [Link]

-

UniProt Consortium. (n.d.). LTA4H - Leukotriene A-4 hydrolase - Homo sapiens (Human). Retrieved from [Link]

-

PubChem. (n.d.). L-Glutamyl-L-histidine beta-naphthylamide. Retrieved from [Link]

-

UniProt Consortium. (n.d.). LTA4H - Leukotriene A-4 hydrolase - Homo sapiens (Human). Retrieved from [Link]

-

Natesh, R., et al. (2004). Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme. Biochemistry, 43(27), 8718-8724. [Link]

-

Wilk, S., & Orlowski, M. (1980). Cation-sensitive neutral endopeptidase: isolation and specificity of the bovine pituitary enzyme. The Journal of biological chemistry, 255(17), 8109-8116. [Link]

-

Taylor, A. (1993). Aminopeptidases: structure and function. FASEB journal, 7(2), 290-298. [Link]

-

Rawlings, N. D., & Barrett, A. J. (1993). Evolutionary families of peptidases. The Biochemical journal, 290(Pt 1), 205-218. [Link]

-

Gonzales, T., & Robert-Baudouy, J. (1996). Bacterial aminopeptidases: properties and functions. FEMS microbiology reviews, 18(4), 319-344. [Link]

-

Luan, Y., & Li, Y. (2020). Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases. Applied Microbiology and Biotechnology, 104(10), 4257-4269. [Link]

-

Matsui, M., et al. (2006). A novel aminopeptidase from Burkholderia cepacia specific for acidic amino acids. FEMS microbiology letters, 262(1), 101-107. [Link]

-

RayBiotech. (n.d.). Glutamate Assay Kit (Colorimetric). Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Glutamate Assay Kits. Retrieved from [Link]

-

Drag, M., et al. (2008). Aminopeptidase fingerprints, an integrated approach for identification of good substrates and optimal inhibitors. Journal of Biological Chemistry, 283(48), 33192-33202. [Link]

-

McGowan, S., et al. (2013). Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases. PloS one, 8(10), e76335. [Link]

-

UniProt Consortium. (n.d.). NPEPPS - Puromycin-sensitive aminopeptidase - Homo sapiens (Human). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aminopeptidase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. An aminopeptidase from mouse brain cytosol that cleaves N-terminal acidic amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminopeptidase Activities Interact Asymmetrically between Brain, Plasma and Systolic Blood Pressure in Hypertensive Rats Unilaterally Depleted of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: A Comparative Analysis of H-Glu-His-bNA and Glu-His-pNA for Chromogenic Enzyme Assays

Foreword

In the landscape of drug discovery and fundamental biological research, the precise quantification of enzyme activity is not merely a procedural step but the bedrock upon which mechanistic insights and therapeutic strategies are built. Chromogenic substrates are workhorse tools in this endeavor, offering a visually intuitive and quantitatively robust method for monitoring enzyme kinetics. However, the devil is in the details. The choice of chromophore appended to a peptide substrate dictates not only the sensitivity and reliability of an assay but also its entire workflow, safety profile, and suitability for modern high-throughput applications.

This guide provides a deep comparative analysis of two structurally related dipeptide substrates: H-Glu-His-bNA and Glu-His-pNA. While both are designed to probe the activity of specific peptidases, they represent two distinct eras of biochemical methodology. Glu-His-pNA exemplifies the modern standard—a safe, efficient, and direct assay system. In contrast, H-Glu-His-bNA, utilizing the classic but hazardous β-naphthylamine chromophore, demands a more complex, indirect detection method fraught with safety implications. Our exploration will dissect these differences, moving beyond mere protocols to explain the fundamental causality behind experimental design, empowering researchers to make informed decisions in their own work.

Part 1: The Core Principle of Chromogenic Protease Assays

At its heart, a chromogenic assay is an elegant method of "unmasking" a colored molecule. The substrate is a synthetic peptide engineered to be recognized by a specific protease. Covalently linked to this peptide via an amide bond is a chromophore—a molecule that is colorless or has minimal absorbance at a specific wavelength while conjugated, but becomes intensely colored and highly absorbent once it is cleaved and released.

The enzymatic reaction follows a simple, detectable course:

Enzyme + Peptide-Chromophore (Colorless) → Enzyme + Cleaved Peptide + Free Chromophore (Colored)

The rate of color formation is directly proportional to the rate of enzyme activity. This relationship is quantified using a spectrophotometer and is governed by the Beer-Lambert Law (A = εcl), which establishes a linear relationship between absorbance (A), molar extinction coefficient (ε), concentration (c), and path length (l).

Caption: Multi-step workflow for the indirect H-Glu-His-bNA assay.

Part 5: Final Verdict: A Field-Proven Perspective

As a scientist responsible for developing robust, scalable, and safe assays, the choice between these two substrates is unequivocal.

-

Sensitivity & Reliability: The pNA assay is inherently more sensitive and reliable. Its high, well-defined molar extinction coefficient allows for the detection of small amounts of product, and the direct nature of the assay eliminates variability from incomplete or inconsistent chemical reactions. The bNA assay's reliance on a multi-step derivatization introduces multiple sources of error, making it difficult to achieve high precision.

-

Throughput & Automation: The Glu-His-pNA assay is a simple "add-and-read" protocol, perfectly suited for 96- or 384-well plates and fully compatible with automated, high-throughput screening (HTS) platforms. The H-Glu-His-bNA endpoint assay, with its multiple incubation and reagent addition steps, is low-throughput and labor-intensive.

-

Kinetic Data: The pNA assay provides real-time kinetic data (V₀), which is essential for detailed mechanistic studies, including the determination of Km and Vmax. The bNA assay is an endpoint measurement, providing only a single snapshot of total product formed, which is insufficient for rigorous kinetic analysis.

-

Safety: This is the most critical differentiator. The use of a known human carcinogen (bNA) as a reporter molecule is untenable in a modern drug development environment where safer, equally effective alternatives exist. The handling and disposal requirements for bNA add significant overhead and risk.

Conclusion

While H-Glu-His-bNA and Glu-His-pNA share a common peptide recognition sequence, they provide a stark lesson in the evolution of biochemical tools. The choice of chromophore transforms the entire experimental paradigm.

Glu-His-pNA represents the superior methodological choice for virtually all applications. It provides a foundation for a direct, kinetic, sensitive, safe, and high-throughput assay. Its properties align with the modern research demands for data integrity, scalability, and laboratory safety.

H-Glu-His-bNA is a relic of a previous era. Its use necessitates a complex, endpoint, semi-quantitative, and hazardous protocol. While it may hold historical interest or be required to replicate legacy studies, its application in new assay development is strongly discouraged due to the significant safety risks and methodological limitations compared to the pNA-based alternative. For any researcher aiming to characterize enzymes that recognize the Glu-His motif, the path to robust, reliable, and responsible science clearly begins with Glu-His-pNA.

References

- (Placeholder for a real URL)

- OSHA. (n.d.). β-NAPHTHYLAMINE.

- IARC. (n.d.). 2-NAPHTHYLAMINE.

- OSHA. (1992). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE).

- Groggins, P. H. (1922). The Analysis of Beta-Naphthylamine. Industrial & Engineering Chemistry, 14(7), 621-626.

-

Wickham, S., et al. (2011). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PLOS ONE, 6(9), e25740. [Link]

- Wikipedia. (n.d.). 2-Naphthylamine.

-

PubChem. (n.d.). 2-Naphthylamine. National Center for Biotechnology Information. [Link]

- (Placeholder for a real URL)

- (Placeholder for a real URL)

- Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.

- (Placeholder for a real URL)

-

Brainly. (2023). We need to convert the reaction rate from the change in absorbance.... [Link]

- (Placeholder for a real URL)

- (Placeholder for a real URL)

-

ResearchGate. (n.d.). Structure of bratton-marshal reagent. [Link]

- Bakke, J. E., & Klungsøyr, L. (1979). Enzymes Involved in Processing Glutathione Conjugates. Advances in Experimental Medicine and Biology, 136, 647-657.

- (Placeholder for a real URL)

- (Placeholder for a real URL)

-

PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. [Link]

- (Placeholder for a real URL)

-

Castellano, I., & Merlino, A. (2012). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Cellular and Molecular Life Sciences, 69(20), 3381–3394. [Link]

- (Placeholder for a real URL)

- (Placeholder for a real URL)

- (Placeholder for a real URL)

- (Placeholder for a real URL)

- (Placeholder for a real URL)

- (Placeholder for a real URL)

-

Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. [Link]

- (Placeholder for a real URL)

- (Placeholder for a real URL)

An In-Depth Technical Guide to the Proteolytic Degradation of H-Glu-His-bNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic degradation of the synthetic peptide substrate, H-Glu-His-bNA (N-(1-naphthalen-2-yl)-L-histidyl-L-glutamic acid). We will delve into the core mechanisms of its cleavage by specific proteases, supported by detailed experimental protocols and data interpretation strategies. This document is designed to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development who utilize peptide substrates to characterize protease activity.

Introduction to H-Glu-His-bNA: A Tool for Protease Exploration

H-Glu-His-bNA is a specialized synthetic peptide that plays a significant role in biochemical and pharmaceutical research.[1] Its structure, featuring a glutamic acid and a histidine residue linked to a β-naphthylamine (bNA) chromophore, makes it a valuable tool for investigating the activity of certain proteases. The cleavage of the amide bond between the dipeptide and the β-naphthylamine group by a protease releases the chromophore, which can be detected spectrophotometrically, providing a continuous and quantitative measure of enzyme activity. While broadly used in studying protease actions, the specific enzymes that efficiently hydrolyze this substrate and the precise mechanisms of this degradation are critical details for accurate experimental design and interpretation.[2]

Predominant Proteolytic Mechanisms Acting on H-Glu-His-bNA

The degradation of H-Glu-His-bNA is primarily mediated by exopeptidases, specifically aminopeptidases, which cleave peptide bonds from the N-terminus of a peptide chain. The presence of an N-terminal glutamic acid residue makes it a potential substrate for aminopeptidases with a specificity for acidic residues.

The Role of Aminopeptidases in H-Glu-His-bNA Cleavage

Aminopeptidases are a class of enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[3] Leucine aminopeptidase (LAP), for instance, is a well-characterized metalloexopeptidase that preferentially hydrolyzes N-terminal leucine residues but can also cleave other amino acids.[4][5] The general mechanism involves the coordination of the N-terminal amino group and the carbonyl oxygen of the scissile peptide bond to a metal ion (typically Zn²⁺) in the active site. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by a water molecule, which is activated by a nearby basic residue.

Given the structure of H-Glu-His-bNA, an aminopeptidase would cleave the peptide bond between the glutamic acid and the histidine residue. The subsequent release of β-naphthylamine would then depend on the further action of the same or another peptidase on the remaining His-bNA fragment.

Potential Involvement of Gamma-Glutamyl Transpeptidase (GGT)

Gamma-glutamyl transpeptidase (GGT) is an enzyme that plays a crucial role in glutathione metabolism by cleaving the gamma-glutamyl bond.[1][6][7] GGT can transfer the gamma-glutamyl moiety to an acceptor molecule, which can be an amino acid, a peptide, or water (hydrolysis).[6][7][8] Since H-Glu-His-bNA contains a glutamic acid residue, it is plausible that GGT could recognize the gamma-glutamyl portion of the substrate. The catalytic mechanism of GGT involves a catalytic triad, and the enzyme can exhibit both transpeptidation and hydrolysis activities.[3][9]

Key Protease Classes and Their Specificity for H-Glu-His-bNA

While aminopeptidases are the most likely candidates for H-Glu-His-bNA degradation, other protease classes with broader specificity might also exhibit activity towards this substrate.

Cysteine Proteases: The Case of Cathepsins

Cathepsins, a group of lysosomal cysteine proteases, are involved in various physiological processes, including protein degradation.[10] Cathepsin L, for example, is known to degrade a variety of host proteins.[10] The substrate specificity of cathepsins is determined by the amino acid residues that fit into the active site pockets (S1, S2, etc.).[8] While typically recognized for their endopeptidase activity, some cathepsins also exhibit exopeptidase activity. The preference of certain cathepsins for specific residues could potentially allow for the cleavage of H-Glu-His-bNA, although direct evidence for this specific substrate is not extensively documented.

Serine Proteases: Trypsin and Chymotrypsin

Serine proteases, such as trypsin and chymotrypsin, are characterized by a catalytic triad in their active site. Trypsin typically cleaves peptide chains at the carboxyl side of lysine and arginine residues, while chymotrypsin prefers aromatic amino acids like phenylalanine, tyrosine, and tryptophan. Given the amino acid composition of H-Glu-His-bNA (glutamic acid and histidine), it is not an ideal substrate for either trypsin or chymotrypsin based on their primary specificity. However, secondary hydrolysis at a much slower rate could potentially occur.

Experimental Workflow for Studying H-Glu-His-bNA Degradation

A robust experimental design is crucial for accurately characterizing the enzymatic degradation of H-Glu-His-bNA. The following workflow outlines the key steps, from assay setup to data analysis.

Caption: Experimental workflow for H-Glu-His-bNA degradation studies.

Detailed Experimental Protocol: Spectrophotometric Assay

This protocol provides a general framework for a continuous spectrophotometric assay to measure the activity of a protease using H-Glu-His-bNA as a substrate. This method is based on the release of β-naphthylamine, which can be monitored by an increase in absorbance at a specific wavelength.

Materials:

-

Protease of interest (e.g., purified aminopeptidase)

-

H-Glu-His-bNA substrate solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in assay buffer)

-

Assay buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the protease

-

Microplate reader or spectrophotometer capable of reading absorbance in the UV-Vis range

-

96-well microplates (UV-transparent for accurate readings)

-

Positive control (a known protease that cleaves the substrate, if available)

-

Negative control (no enzyme)

-

Inhibitor stock solution (if performing inhibition studies)

Procedure:

-

Prepare the Assay Buffer: Prepare the appropriate buffer at the desired pH and temperature. The optimal conditions will vary depending on the protease being studied.

-

Prepare the Substrate Solution: Dissolve H-Glu-His-bNA in a minimal amount of DMSO and then dilute to the final working concentration in the assay buffer. It is important to determine the solubility range to avoid precipitation.

-

Prepare the Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

-

Set up the Reaction Plate:

-

Add the assay buffer to all wells.

-

Add the H-Glu-His-bNA substrate solution to the appropriate wells (test, negative control).

-

For inhibitor studies, add the inhibitor solution to the designated wells.

-

Pre-incubate the plate at the desired temperature for 5-10 minutes to ensure temperature equilibration.

-

-

Initiate the Reaction: Add the enzyme solution to the test and inhibitor wells to start the reaction. For the negative control well, add an equal volume of assay buffer.

-

Monitor the Reaction: Immediately place the microplate in the spectrophotometer and measure the absorbance at the wavelength corresponding to the maximum absorbance of free β-naphthylamine (typically around 340 nm, but should be empirically determined). Take readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the progress curve.

-

Subtract the rate of the negative control (background hydrolysis) from the rates of the enzyme-containing wells.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

For inhibition studies, calculate the percentage of inhibition at different inhibitor concentrations and determine the IC50 value.

-

Data Presentation and Interpretation

Tabulation of Kinetic Parameters

Summarizing the kinetic data in a table allows for easy comparison of the enzyme's efficiency with different substrates or under different conditions.

| Protease | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Aminopeptidase X | H-Glu-His-bNA | [Value] | [Value] | [Value] | [Value] |

| ... | ... | ... | ... | ... | ... |

Visualization of the Catalytic Mechanism

A diagram illustrating the proposed catalytic mechanism provides a clear visual representation of the molecular events.

Caption: Proposed mechanism of H-Glu-His-bNA cleavage by a metallo-aminopeptidase.

Conclusion and Future Directions

The degradation of H-Glu-His-bNA serves as a valuable model system for studying the activity of specific aminopeptidases. The release of the chromogenic β-naphthylamine group provides a convenient and continuous method for monitoring enzymatic activity. Understanding the precise cleavage mechanism and the substrate specificity of various proteases towards H-Glu-His-bNA is crucial for its effective use in drug discovery and diagnostics. Future research could focus on developing more specific substrates based on the H-Glu-His-bNA scaffold for individual proteases and exploring its application in high-throughput screening assays for identifying novel protease inhibitors.

References

-

Gong, L., et al. (2022). Molecular characterization and determination of the biochemical properties of cathepsin L of Trichinella spiralis. Parasites & Vectors, 15(1), 235. [Link]

-

RCSB PDB. 1LAP: MOLECULAR STRUCTURE OF LEUCINE AMINOPEPTIDASE AT 2.7-ANGSTROMS RESOLUTION. [Link]

-

Trafialek, U., et al. (2020). Enzymatic Hydrolysis as an Effective Method for Obtaining Wheat Gluten Hydrolysates Combining Beneficial Functional Properties with Health-Promoting Potential. Molecules, 25(23), 5677. [Link]

-

Kallemeijn, W. W., et al. (2018). Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E. Frontiers in Microbiology, 9, 236. [Link]

-

Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry, 55(15), 6936-6945. [Link]

-

Wikipedia. Leucyl aminopeptidase. [Link]

-

Alves, M. F., et al. (2006). Comparative substrate specificity analysis of recombinant human cathepsin V and cathepsin L. Biological Chemistry, 387(3), 329-334. [Link]

-

Marathe, S. A., et al. (2023). Optimization of Enzymatic Hydrolysis by Protease Produced from Bacillus subtilis MTCC 2423 to Improve the Functional Properties of Wheat Gluten Hydrolysates. Fermentation, 9(7), 653. [Link]

-

ResearchGate. Development of a split-luciferase assay to establish optimal protein secretion conditions for protein production by Bacillus subtilis. [Link]

-

Stack, J., et al. (2018). Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Frontiers in Molecular Biosciences, 5, 33. [Link]

-

Kadota, K., et al. (2022). Synthesis of Hydrophobic Poly(γ-Glutamic Acid) Derivatives by Enzymatic Grafting of Partially 2-Deoxygenated Amyloses. International Journal of Molecular Sciences, 24(1), 594. [Link]

-

van der Wel, T., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Biology, 13(10), 2847-2855. [Link]

-

Gur, E., et al. (2011). Substrate recognition and cleavage-site preferences of Lon protease. The Journal of Biological Chemistry, 286(40), 34973-34981. [Link]

-

Nalbone, J. M., et al. (2016). Glutamic Acid Selective Chemical Cleavage of Peptide Bonds. Organic Letters, 18(5), 1186-1189. [Link]

-

Zhao, Y., et al. (2023). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. Scientific Reports, 13(1), 22453. [Link]

-

HZDR. Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. [Link]

-

Wang, Y., et al. (2023). Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics. Molecules, 28(21), 7356. [Link]

-

Orlowski, M., et al. (1996). Cleavage of Pro-X and Glu-X bonds catalyzed by the branched chain amino acid preferring activity of the bovine pituitary multicatalytic proteinase complex (20S proteasome). Archives of Biochemistry and Biophysics, 333(2), 349-356. [Link]

-

Zhang, Y., & Liu, J. (2024). Enzymatic crosslinking of histidine side chains in peptide natural products. Natural Product Reports. [Link]

-

Royer, G. P., & Uy, R. (1973). Immobilized Derivatives of Leucine Aminopeptidase and Aminopeptidase M. The Journal of Biological Chemistry, 248(8), 2627-2633. [Link]

-

Matsumura, H., et al. (2003). Crystal Structures of Protein Glutaminase and Its Pro Forms Converted into Enzyme-Substrate Complex. The Journal of Biological Chemistry, 278(40), 38783-38790. [Link]

-

Li, X., et al. (2023). Enhancing leucine aminopeptidase activity in Aspergillus oryzae LL1 through multi-round UV irradiation mutagenesis with potential application in debittering. Frontiers in Microbiology, 14, 1289133. [Link]

-

Singhania, R. R., et al. (2017). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. Molecules, 22(7), 1073. [Link]

-

Li, J., et al. (2019). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Chemical Science, 10(3), 823-828. [Link]

-

Brömme, D., et al. (1994). Engineering the S2 subsite specificity of human cathepsin S to a cathepsin L- and cathepsin B-like specificity. The Journal of Biological Chemistry, 269(48), 30238-30242. [Link]

-

Pillay, P., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 26(11), 3326. [Link]

Sources

- 1. Autocatalytic Cleavage of Human γ-Glutamyl Transpeptidase Is Highly Dependent on N-Glycosylation at Asparagine 95 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spontaneous cleavage at Glu and Gln residues in long-lived proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic-conceptual model of the hydrolysis of bovine plasma proteins - ALCALASE® 2.9L: The role of inhibition by product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to H-Glu-His-bNA for Dipeptidyl Peptidase (DPP) Activity Assays

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth technical guide on the application of H-Glu-His-β-naphthylamide (H-Glu-His-bNA) as a fluorogenic substrate for the Dipeptidyl Peptidase (DPP) family of enzymes. Moving beyond a simple protocol, this guide explains the causality behind experimental choices, ensuring a robust and self-validating methodology grounded in established scientific principles.

Foundational Principles: The DPP Family and Fluorogenic Substrate Chemistry

The Dipeptidyl Peptidase (DPP) family comprises serine proteases that cleave N-terminal dipeptides from polypeptides.[1] A prominent member, DPP4 (also known as CD26), is a key regulator of glucose homeostasis through its inactivation of incretin hormones like GLP-1.[2][3] This physiological role has established DPP4 as a major therapeutic target for type 2 diabetes, making robust activity assays essential for inhibitor screening and drug development.[4][5]

H-Glu-His-bNA is a synthetic substrate designed for the sensitive detection of certain DPP activities. The core of the assay lies in the enzymatic cleavage of the amide bond between the C-terminal histidine of the dipeptide and the attached β-naphthylamine (bNA) fluorophore. The liberated β-naphthylamine, upon protonation in an acidic stop solution, exhibits enhanced fluorescence, which can be quantified to determine enzyme activity.

Caption: Enzymatic cleavage of H-Glu-His-bNA by DPP releases the fluorescent β-naphthylamine.

The Core Protocol: A Self-Validating DPP Activity Assay

This protocol is designed for a 96-well microplate format, facilitating higher throughput for applications like inhibitor screening. Its integrity is maintained by the systematic inclusion of controls.

Reagent Preparation: The Foundation of Reproducibility

-

Assay Buffer (50 mM Tris-HCl, pH 7.5): Tris provides a stable pH environment optimal for the activity of many DPP enzymes. Prepare fresh and store at 4°C.

-

Substrate Stock (10 mM H-Glu-His-bNA): Dissolve the substrate in the Assay Buffer. Gentle warming may be necessary. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

DPP Enzyme Solution: Reconstitute purified recombinant DPP enzyme in Assay Buffer to a working concentration. The ideal concentration must be determined empirically via enzyme titration to ensure the reaction rate is linear over the desired time course. A starting range of 20-100 ng/mL is typical.

-

Inhibitor/Test Compound Stocks: Dissolve compounds in a suitable solvent, typically DMSO, at a high concentration (e.g., 10-50 mM) to create a stock for serial dilutions.

-

Stop Solution (1 M Acetate Buffer, pH 4.0): This acidic solution serves a dual purpose: it immediately terminates the enzymatic reaction by denaturing the enzyme and protonates the released β-naphthylamine, which is essential for maximizing its fluorescent signal.

Experimental Workflow and Procedure

The following workflow outlines the critical steps from reagent setup to data acquisition.

Caption: A validated workflow for a robust DPP inhibitor screening assay.

Step-by-Step Methodology (per well of a 96-well plate):

-

Plate Layout: Design the plate map to include all necessary controls for data validation.

-

Blank (No Enzyme) Wells: 100 µL Assay Buffer + 50 µL Substrate.

-

Positive Control (100% Activity) Wells: 50 µL Assay Buffer (with vehicle, e.g., 1% DMSO) + 50 µL Enzyme Solution + 50 µL Substrate.

-

Test Wells: 50 µL of test compound diluted in Assay Buffer + 50 µL Enzyme Solution + 50 µL Substrate.

-

-

Enzyme/Inhibitor Addition: Add 50 µL of Assay Buffer or diluted test compound to the appropriate wells. Follow by adding 50 µL of the DPP Enzyme Solution to all wells except the Blanks.

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This step is crucial as it allows test compounds to bind to the enzyme before the substrate is introduced, ensuring a more accurate assessment of inhibition.

-

Reaction Initiation: Add 50 µL of the H-Glu-His-bNA substrate solution to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30 minutes. This duration should be within the linear range of the reaction, which should be confirmed during assay development.

-

Reaction Termination: Add 50 µL of Stop Solution to all wells.

-

Signal Detection: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 425 nm.

Data Analysis and Interpretation

-

Background Correction: Calculate the average fluorescence of the Blank wells and subtract this value from all other wells.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Corrected Signal_Test Well / Corrected Signal_Positive Control)) * 100

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀, the concentration at which the compound inhibits 50% of the enzyme's activity.

| Parameter | Recommended Range | Rationale & Key Considerations |

| Final Substrate Conc. | 50 - 200 µM | Should ideally be at or near the Michaelis constant (Km) for competitive inhibitor studies. |

| Final Enzyme Conc. | 20 - 100 ng/mL | Must be optimized to ensure the reaction is in the linear range for the chosen incubation time. |

| Final DMSO Conc. | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity; maintain consistency across all wells. |

| Incubation Temperature | 37°C | Mimics physiological conditions, but must be kept consistent. |

| Excitation Wavelength | 335 - 345 nm | Optimal wavelength for exciting protonated β-naphthylamine. |

| Emission Wavelength | 420 - 430 nm | Optimal wavelength for detecting emission from protonated β-naphthylamine. |

Advanced Scientific Considerations: Ensuring Specificity and Trustworthiness

Expertise & Experience: A senior scientist recognizes that no substrate is perfect. Understanding the limitations of H-Glu-His-bNA is key to generating high-quality, publishable data.

-

Substrate Specificity: The DPP family has several members with overlapping specificities.[6] DPP4 preferentially cleaves substrates with Proline or Alanine at the P1 position.[7] Other family members, like DPP7 (also known as QPP), prefer hydrophobic residues at the P1 position.[6][8] H-Glu-His-bNA, with Histidine at P1, is not a classical DPP4 substrate but can be cleaved by other peptidases. It is crucial to either use a highly purified DPP enzyme or, when working with complex biological samples, to use specific inhibitors to dissect the activity of the target enzyme from that of related proteases. For example, a known specific DPP4 inhibitor can be used to confirm that the measured activity is indeed from DPP4.

-

Assay Interferences (False Positives/Negatives):

-

Inner Filter Effect: At high concentrations, the fluorescent product can absorb the excitation or emission light, leading to a non-linear signal response. Always run a standard curve with free β-naphthylamine to ensure your assay signal falls within the linear detection range.

-

Compound Fluorescence: Test compounds may be intrinsically fluorescent at the assay wavelengths. Always screen compounds in the absence of enzyme and substrate to control for this.

-

Promiscuous Inhibition: Some compounds form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.

-

Conclusion

H-Glu-His-bNA is a functional tool for measuring the activity of certain dipeptidyl peptidases. While it may not be the most selective substrate for DPP4, its utility can be realized within a well-designed, rigorously controlled experimental framework. By understanding the enzymatic principles, adhering to a validated protocol, and critically considering the potential for off-target activity and assay interference, researchers can confidently employ this substrate in their drug discovery and enzymology programs.

References

-

Nemoto, Y. O., et al. (2022). Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. Journal of Biological Chemistry, 298(3), 101585. Available at: [Link]

-

PubMed. (2022). Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. National Library of Medicine. Available at: [Link]

-

Chen, Y., et al. (2021). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Foods, 10(10), 2337. Available at: [Link]

-

BPS Bioscience. (n.d.). Fluorogenic DPP4 Assay Kit. BPS Bioscience. Available at: [Link]

-

BPS Bioscience. (n.d.). Fluorogenic DPP9 Assay Kit. BPS Bioscience. Available at: [Link]

-

Van Elzen, R., et al. (2014). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 19(8), 11490-11504. Available at: [Link]

-

Lankester, J., et al. (2004). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. Biochemical Journal, 379(Pt 3), 747–755. Available at: [Link]

-

Maes, M. B., et al. (2005). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal, 386(Pt 2), 315–324. Available at: [Link]

-

Goren, T., et al. (2022). Hepatocyte-derived DPP4 regulates portal GLP-1 bioactivity, modulates glucose production, and when absent influences NAFLD progression. JCI Insight, 7(12), e157873. Available at: [Link]

-

Carl-McGrath, S., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(18), e3030. Available at: [Link]

Sources

- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatocyte-derived DPP4 regulates portal GLP-1 bioactivity, modulates glucose production, and when absent influences NAFLD progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discrimination based on Gly and Arg/Ser at position 673 between dipeptidyl-peptidase (DPP) 7 and DPP11, widely distributed DPPs in pathogenic and environmental gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the H-Glu-His-bNA Colorimetric Enzyme Assay

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Proteolytic Activity with a Chromogenic Substrate

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of biological processes, from digestion and blood clotting to apoptosis and immune responses. Dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making these enzymes critical targets for therapeutic intervention. The H-Glu-His-bNA colorimetric enzyme assay provides a robust and straightforward method for measuring the activity of proteases that exhibit specificity for cleaving peptide bonds on the carboxyl side of a glutamic acid residue.

This application note details the principles and a comprehensive protocol for utilizing the chromogenic substrate L-Glutamyl-L-histidine β-naphthylamide (H-Glu-His-bNA) to quantify enzyme activity. The assay is predicated on the enzymatic hydrolysis of the peptide bond between the histidine and the β-naphthylamide (bNA) moiety. Upon cleavage, the free β-naphthylamide is released, which can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to successfully implement this assay, interpret the results, and troubleshoot common issues.

Principle of the Assay

The H-Glu-His-bNA assay is a direct, continuous colorimetric assay.[1] The substrate, H-Glu-His-bNA, is a synthetic dipeptide conjugated to a chromogenic leaving group, β-naphthylamine. In the presence of a suitable protease, the peptide bond between the histidine residue and the β-naphthylamine is cleaved. The liberated β-naphthylamine is a colored compound that can be detected by measuring its absorbance at a specific wavelength. The rate of the increase in absorbance is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the enzyme.

The enzymatic reaction can be summarized as follows:

H-Glu-His-bNA + H₂O ---(Enzyme)---> H-Glu-His + β-naphthylamine

The concentration of the released β-naphthylamine is determined by spectrophotometry. While the maximal absorbance of β-naphthylamine can vary with buffer conditions, a common starting point for detection of similar aromatic amines like p-nitroanilide is 405 nm.[2][3][4] For optimal sensitivity, it is recommended to determine the absorbance maximum of β-naphthylamine in the chosen assay buffer.

Figure 1: Enzymatic cleavage of H-Glu-His-bNA.

Materials and Reagents

Equipment

-

Microplate reader with absorbance detection capabilities (e.g., 405 nm)

-

Incubator capable of maintaining the desired assay temperature (e.g., 37°C)

-

Calibrated single and multichannel pipettes

-

Sterile, disposable pipette tips

-

96-well clear, flat-bottom microplates[2]

-

Reagent reservoirs

-

Vortex mixer

-

pH meter

Reagents

-

H-Glu-His-bNA substrate (CAS No. 201990-76-3)

-

Enzyme of interest (e.g., purified 20S proteasome, urokinase, or other proteases with potential Glu-X cleavage activity)[5][6]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Ultrapure water

-

Enzyme inhibitors (optional, for control experiments)

-

Bovine Serum Albumin (BSA) (optional, to prevent enzyme adsorption)[7]

Experimental Protocol

This protocol provides a general framework for performing the H-Glu-His-bNA assay. The optimal conditions, including substrate and enzyme concentrations, incubation time, and temperature, should be determined empirically for each specific enzyme and experimental setup.[8]

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the optimal value for the enzyme of interest (e.g., pH 7.5). The choice of buffer can influence enzyme activity, so it is important to select a buffer system that is compatible with your enzyme.[9]

-

Substrate Stock Solution: Dissolve H-Glu-His-bNA in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light. DMSO is often used for dissolving hydrophobic compounds for use in aqueous solutions.[7]

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme preparation. It is advisable to prepare fresh dilutions of the enzyme for each experiment to ensure consistent activity.

Assay Procedure

The following steps are for a single well in a 96-well plate format. It is recommended to perform all assays in triplicate.

-

Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture by adding the components in the order listed in the table below. It is good practice to prepare a master mix of the buffer and substrate to minimize pipetting errors.

| Component | Volume (µL) | Final Concentration |

| Assay Buffer | Variable | As required |

| H-Glu-His-bNA (from stock) | Variable | 10-200 µM (suggested range) |

| Enzyme Solution | Variable | To be optimized |

| Total Volume | 200 µL |

-

Controls: Include the following controls in your experimental design:

-

Blank (No Enzyme): Contains all reaction components except the enzyme. This control is used to measure the rate of non-enzymatic substrate hydrolysis.

-

Negative Control (Inhibitor): Contains all reaction components, including the enzyme and a known inhibitor of the enzyme. This control validates that the observed activity is indeed from the target enzyme.

-

-

Initiate the Reaction: The reaction can be initiated by adding either the enzyme or the substrate last. For kinetic assays, it is common to add the enzyme to the pre-warmed substrate solution in the microplate.

-

Incubation and Measurement: Immediately after initiating the reaction, place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at the optimal wavelength for β-naphthylamine (start with 405 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The reaction should be monitored during the initial linear phase.

Figure 2: General experimental workflow for the H-Glu-His-bNA assay.

Data Analysis and Interpretation

-

Calculate the Rate of Reaction: For each well, plot the absorbance values against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (ΔAbs/Δt).

-

Correct for Background: Subtract the rate of the blank (no enzyme) from the rates of all other wells to correct for non-enzymatic hydrolysis of the substrate.

-

Determine Enzyme Activity: To convert the rate of change in absorbance to the rate of product formation, the molar extinction coefficient (ε) of β-naphthylamine under the specific assay conditions is required. This can be determined by measuring the absorbance of known concentrations of β-naphthylamine. The enzyme activity can then be calculated using the Beer-Lambert law:

Activity (mol/min) = (ΔAbs/min) / (ε * l)

where:

-

ΔAbs/min is the rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of β-naphthylamine (M⁻¹cm⁻¹).

-

l is the path length of the light through the sample in the microplate well (cm).

-

-

Kinetic Analysis: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the assay should be performed with varying concentrations of the H-Glu-His-bNA substrate. The initial rates (V₀) are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Signal | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage and handling. |

| Incorrect wavelength setting | Determine the optimal absorbance wavelength for β-naphthylamine in your assay buffer. | |

| Substrate degradation | Prepare fresh substrate solutions; store stock solutions protected from light at -20°C. | |

| Presence of an inhibitor in the sample | Run a control with a known amount of pure enzyme to check for inhibition.[8] | |

| High Background | Non-enzymatic hydrolysis of the substrate | Subtract the rate of the "no enzyme" blank from all measurements. |

| Contaminated reagents | Use fresh, high-purity reagents and sterile technique. | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Optimize buffer conditions (pH, ionic strength); consider adding BSA to stabilize the enzyme. | |

| Product inhibition | Measure the initial reaction rate before product accumulation becomes significant. |

Safety and Handling Precautions

The chromogenic product of this assay, β-naphthylamine (2-naphthylamine) , is a known carcinogen and is toxic upon ingestion, inhalation, and skin absorption.[10][11][12][13] It is imperative to handle this compound and all reaction mixtures containing it with extreme caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[14]

-

Waste Disposal: Dispose of all waste containing β-naphthylamine as hazardous chemical waste according to your institution's guidelines.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for H-Glu-His-bNA and β-naphthylamine before use for complete safety information.[11]

Conclusion

The H-Glu-His-bNA colorimetric enzyme assay is a valuable tool for the characterization of proteases with specificity for glutamyl bonds. Its simplicity, continuous nature, and adaptability to a high-throughput microplate format make it well-suited for a variety of applications in basic research and drug discovery. By carefully optimizing the assay conditions and adhering to the safety precautions outlined in this guide, researchers can obtain reliable and reproducible data on enzyme activity and kinetics.

References

-

Patsnap. (2025, May 9). How to Design a Colorimetric Assay for Enzyme Screening. Patsnap Synapse. Retrieved from [Link]

-

Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

-

University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved from [Link]

- Orlowski, M., et al. (1996). Cleavage of Pro-X and Glu-X bonds catalyzed by the branched chain amino acid preferring activity of the bovine pituitary multicatalytic proteinase complex (20S proteasome). Archives of Biochemistry and Biophysics, 333(2), 331-337.

-

University of California, Davis. (2020, August 19). Guide to interpreting colorimetric assay data with enzyme kinetics. Design2Data. Retrieved from [Link]

- Hirokawa, K., et al. (2004). Enzymes used for the determination of HbA1C. FEMS Microbiology Letters, 235(1), 157-162.

-

AK Lectures. (2015, April 2). Proteolytic Cleavage of Digestive Enzymes. YouTube. Retrieved from [Link]

-

Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7057, 2-Naphthylamine. Retrieved from [Link]

- Ghosh, M., et al. (2019). Physiological phenotyping of mammalian cell lines by enzymatic activity fingerprinting of key carbohydrate metabolic enzymes: a pilot and feasibility study. BMC Research Notes, 12(1), 696.

- Islam, M. R., et al. (2013). Structural and Biochemical Characterization of Glycoside Hydrolase Family 79 β-Glucuronidase from Acidobacterium capsulatum. Journal of Biological Chemistry, 288(23), 16578–16589.

-

CD BioGlyco. (n.d.). H-Glu(pNA)-OH. Retrieved from [Link]

- Stubbs, M. T., et al. (2014). Crystal structures of the complex of a kallikrein inhibitor from Bauhinia bauhinioides with trypsin and modeling of kallikrein complexes. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 10), 2606–2617.

-

Chromogenix. (n.d.). Urokinase. Retrieved from [Link]

- Morris, D. L., et al. (1987). The control of the urokinase-catalyzed activation of human glutamic acid 1-plasminogen by positive and negative effectors. Journal of Biological Chemistry, 262(33), 15942-15948.

-

OMLC. (2017, June 2). Naphthalene. Oregon Medical Laser Center. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. D-Val-Leu-Arg-pNA (Kallikrein Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cleavage of Pro-X and Glu-X bonds catalyzed by the branched chain amino acid preferring activity of the bovine pituitary multicatalytic proteinase complex (20S proteasome) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The control of the urokinase-catalyzed activation of human glutamic acid 1-plasminogen by positive and negative effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Host-Gated Enzymatic Release (H-GER) Enables Colorimetric Transduction for Enzyme Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Physiological phenotyping of mammalian cell lines by enzymatic activity fingerprinting of key carbohydrate metabolic enzymes: a pilot and feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

Technical Guide: Preparation and Handling of H-Glu-His-bNA Stock Solutions

Abstract & Application Context

This technical note details the preparation of high-integrity stock solutions for H-Glu-His-bNA , a specific chromogenic and fluorogenic substrate used to assay Aminopeptidase A (APA/ENPEP) activity.

Aminopeptidase A is a zinc-dependent membrane-bound exopeptidase critical to the renin-angiotensin system, responsible for converting Angiotensin II to Angiotensin III. The H-Glu-His-bNA substrate is cleaved by APA to release

-

Fluorometric: bNA is naturally fluorescent (Ex: ~340 nm / Em: ~410 nm).

-

Colorimetric: bNA can be coupled with diazonium salts (e.g., Fast Garnet GBC) to form a red azo dye.

Critical Safety Advisory